molecular formula C21H18ClFN2OS B2483578 1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223944-65-7

1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2483578
CAS No.: 1223944-65-7
M. Wt: 400.9
InChI Key: VHZQSLFFQLFLTH-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a useful research compound. Its molecular formula is C21H18ClFN2OS and its molecular weight is 400.9. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antidiabetic Potential

A study on spirothiazolidines analogs, which share structural similarities with the specified compound, reported compounds demonstrating significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, some compounds exhibited higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors, suggesting potential applications in antidiabetic therapy (Flefel et al., 2019).

Antiviral Activities

Research on 1-thia-4-azaspiro[4.5]decan-3-one derivatives demonstrated inhibitory effects against the human coronavirus 229E replication, highlighting the potential of spiro compounds in antiviral drug development. The study identified specific compounds with significant activity, suggesting that structural analogs might also possess antiviral properties (Apaydın et al., 2019).

Anticonvulsant Effects

A series of fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives were synthesized and evaluated for their anticonvulsant activity. The study found that certain N-benzyl derivatives with fluoro and trifluoromethyl substituents showed significant activity, indicating the importance of fluorine substitution in enhancing anticonvulsant properties (Obniska et al., 2006).

Analgesic Properties

Compounds structurally related to the specified chemical, specifically 2-Amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes, exhibited significant analgesic activity in preclinical models. This suggests potential applications in developing new analgesic agents (Cohen et al., 1978).

Radioprotective Properties

Research on 7,10-Ethano-1-thia-4,7-diazaspiro[4.5]decan dihydrochloride, a compound with a similar structural framework, showed potential radioprotective properties against lethal doses of X-radiation in mice. This points to the potential of certain spiro compounds in radioprotection (Shapiro et al., 1968).

Properties

IUPAC Name

(3-chlorophenyl)-[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2OS/c22-16-6-4-5-15(13-16)19(26)25-20(27)18(14-7-9-17(23)10-8-14)24-21(25)11-2-1-3-12-21/h4-10,13H,1-3,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZQSLFFQLFLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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